4-Trifluoromethyl-piperidin-4-ylamine dihydrochloride
Overview
Description
“4-Trifluoromethyl-piperidin-4-ylamine dihydrochloride” is a chemical compound with the molecular formula C6H13Cl2F3N2 . Its molecular weight is 241.08 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11F3N2.2ClH/c7-6(8,9)5(10)1-3-11-4-2-5;;/h11H,1-4,10H2;2*1H .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully documented. The molecular formula is C6H13Cl2F3N2 .Scientific Research Applications
Metabolism in Antineoplastic Agents
A study on the metabolism of Flumatinib, a tyrosine kinase inhibitor for chronic myelogenous leukemia treatment, highlights the role of trifluoromethyl groups in drug metabolism. The electron-withdrawing properties of the trifluoromethyl group and pyridine facilitated amide bond cleavage, leading to significant metabolic pathways involving N-demethylation, hydroxylation, and amide hydrolysis (Gong et al., 2010).
Synthesis of Piperidine Alkaloids Analogues
Research on the synthesis of trifluoromethyl-substituted piperidine alkaloids indicates that trifluoromethyl groups can be introduced to piperidines to create analogues with potential bioactivity. The study provides a stereoselective synthesis route for these compounds, which could be applied in developing new pharmaceuticals (Bariau et al., 2006).
Development of Organic Hydrogen Storage Materials
Another application involves substituted piperidines for reversible hydrogen storage, critical for fuel cell technology. The study found that electron-donating or conjugated substituents, including the trifluoromethyl group, enhance the rate of catalytic dehydrogenation in piperidine-based hydrogen storage materials (Cui et al., 2008).
Chiral Separation of Amino Acids
A study on the chiral separation of amino acids used piperidine-based chiral derivatizing reagents. This highlights the application of trifluoromethyl-piperidine compounds in analytical chemistry, especially in separating enantiomers of amino acids (Bhushan & Agarwal, 2011).
Anticancer Activities of Piperidine Derivatives
Research into novel Mannich bases derived from 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine, a compound related to piperidine, showed moderate cytotoxic activity against prostate cancer cell lines. This demonstrates the potential of trifluoromethyl-piperidine derivatives in developing anticancer agents (Demirci & Demirbas, 2019).
Safety And Hazards
properties
IUPAC Name |
4-(trifluoromethyl)piperidin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2.2ClH/c7-6(8,9)5(10)1-3-11-4-2-5;;/h11H,1-4,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJWTZFLFZBCEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C(F)(F)F)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)piperidin-4-amine dihydrochloride | |
CAS RN |
1803560-89-5 | |
Record name | 4-(trifluoromethyl)piperidin-4-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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